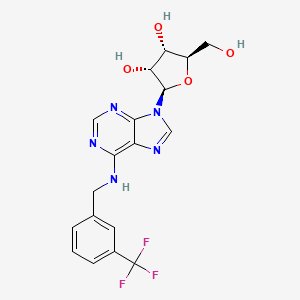
1-Methyl-4-(methylsulfanyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1-methyl-4-(methylthio)- is an organic compound with the molecular formula C12H12S It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a methyl group and another by a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-methyl-4-(methylthio)- typically involves the methylation of naphthalene followed by the introduction of a methylthio group. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-methylnaphthalene. Subsequently, the methylthio group can be introduced using a thiolation reaction with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production of Naphthalene, 1-methyl-4-(methylthio)- often involves large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Naphthalene, 1-methyl-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
Naphthalene, 1-methyl-4-(methylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Naphthalene, 1-methyl-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Naphthalene, 1-methyl-: Lacks the methylthio group, resulting in different chemical and biological properties.
Naphthalene, 1-methyl-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, leading to variations in reactivity and applications.
Uniqueness
Naphthalene, 1-methyl-4-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
95332-88-0 |
|---|---|
分子式 |
C12H12S |
分子量 |
188.29 g/mol |
IUPAC 名称 |
1-methyl-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12S/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 |
InChI 键 |
PKYYEBIXSORDNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)

![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)








